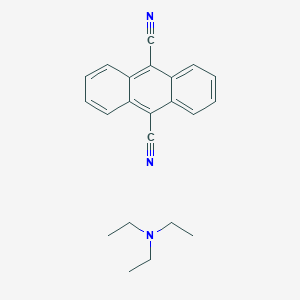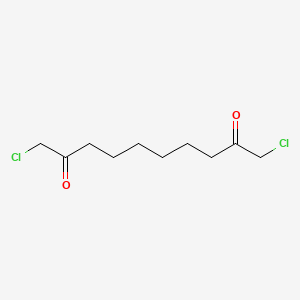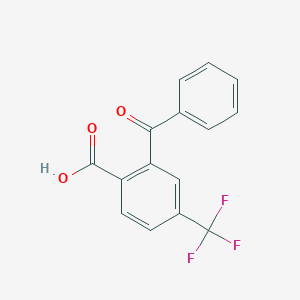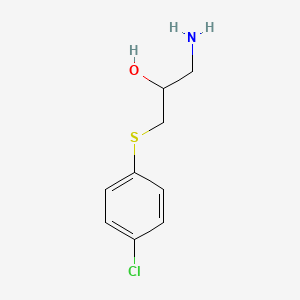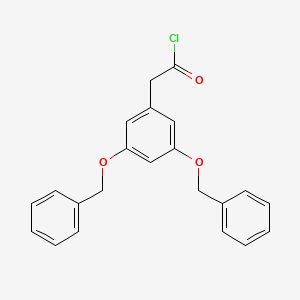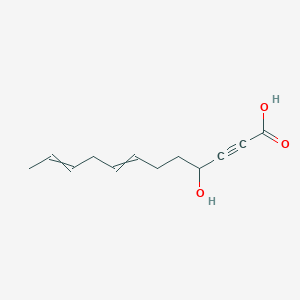
4-Hydroxydodeca-7,10-dien-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxydodeca-7,10-dien-2-ynoic acid is a polyunsaturated fatty acid characterized by the presence of a hydroxyl group at the fourth carbon, double bonds at the seventh and tenth positions, and a triple bond at the second position. This compound is known for its unique structure, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxydodeca-7,10-dien-2-ynoic acid typically involves the nucleophilic addition of bis(trimethylsilyl)ketene acetals to aryl ynones substituted by halogen groups activated by boron trifluoride diethyl etherate (BF3·Et2O). This stereoselective synthesis method ensures the formation of the desired dienynoic acid with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through column chromatography and characterization using techniques like IR spectroscopy, NMR spectroscopy, and X-ray diffraction .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxydodeca-7,10-dien-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double and triple bonds can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated fatty acids.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxydodeca-7,10-dien-2-ynoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in metabolic pathways and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-hydroxydodeca-7,10-dien-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and unsaturated bonds play crucial roles in its reactivity and biological activity. The compound may interact with enzymes and receptors, modulating various biochemical processes and pathways .
Vergleich Mit ähnlichen Verbindungen
10-Hydroxy-(2E,8E)-decadien-4-ynoic acid: A medium-chain fatty acid with similar structural features but differing in chain length and position of functional groups.
10-Hydroxy-2E,8E-Decadiene-4,6-diynoic acid: Another medium-chain fatty acid with additional triple bonds, leading to different chemical properties.
Uniqueness: 4-Hydroxydodeca-7,10-dien-2-ynoic acid is unique due to its specific arrangement of double and triple bonds, along with the hydroxyl group. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
64807-38-1 |
|---|---|
Molekularformel |
C12H16O3 |
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
4-hydroxydodeca-7,10-dien-2-ynoic acid |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-5-6-7-8-11(13)9-10-12(14)15/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
NZRQTHDNBBLASU-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCC=CCCC(C#CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


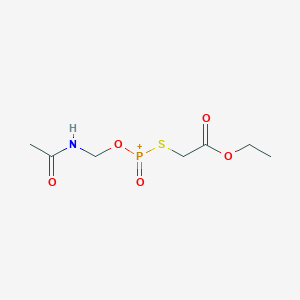
![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
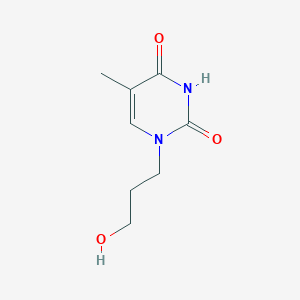
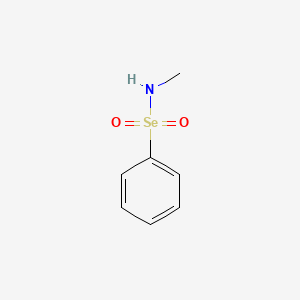
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
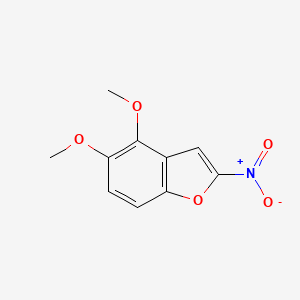
![2-(2,2-Diphenylethyl)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14494046.png)

